molecular formula C25H30N2O3 B11386157 N-[4-(dimethylamino)benzyl]-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

N-[4-(dimethylamino)benzyl]-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11386157
M. Wt: 406.5 g/mol
InChI Key: UOLFFVUOTJEDHY-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and an oxolane ring

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-17-7-12-22-18(2)24(30-23(22)14-17)25(28)27(16-21-6-5-13-29-21)15-19-8-10-20(11-9-19)26(3)4/h7-12,14,21H,5-6,13,15-16H2,1-4H3

InChI Key

UOLFFVUOTJEDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced to the aromatic ring.

    Attachment of the Oxolane Ring: This can be done through alkylation reactions where the oxolane ring is attached to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzofuran core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N,N-Dimethyl-p-phenylenediamine

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of functional groups and structural features. The presence of the benzofuran core, dimethylamino group, and oxolane ring provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds.

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